molecular formula C12H19NO5S B6644833 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid

1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid

Cat. No. B6644833
M. Wt: 289.35 g/mol
InChI Key: LGAQPTRECZLLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid, also known as DTME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DTME is a cyclic amino acid derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid is not fully understood, but it has been shown to inhibit the activity of matrix metalloproteinases by binding to the active site of the enzyme. 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to improve the uptake of amino acids in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential applications in medicinal chemistry. However, 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the exploration of its potential applications in the treatment of neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid and its potential side effects.

Synthesis Methods

1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid can be synthesized through various methods, including the reaction of 3-methylpiperidine-2-carboxylic acid with thionyl chloride to form 3-methylpiperidine-2-carbonyl chloride, followed by the reaction with 1,1-dioxothiolane-3-carboxylic acid in the presence of a base. Another method involves the reaction of 3-methylpiperidine-2-carboxylic acid with 1,1-dioxothiolane-3-carbonyl chloride in the presence of a base. The synthesis of 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been optimized to improve its yield and purity, and it has been characterized using various spectroscopic techniques.

Scientific Research Applications

1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis. In addition, 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been studied for its potential use as a prodrug for the delivery of amino acids to the brain.

properties

IUPAC Name

1-(1,1-dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5S/c1-8-3-2-5-13(10(8)12(15)16)11(14)9-4-6-19(17,18)7-9/h8-10H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQPTRECZLLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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